molecular formula C17H17N3OS B5866567 5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5866567
M. Wt: 311.4 g/mol
InChI Key: KLASEZYCGLQWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family and has been studied for its unique properties and potential benefits. In

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act through various pathways. The compound has been shown to inhibit the growth of certain microorganisms by disrupting their cell membranes. It has also been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its anticancer and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help protect against oxidative stress and certain diseases. It has also been shown to have anticancer properties, which may help inhibit the growth and spread of cancer cells. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy and inexpensive to synthesize. It also has a high potential for antimicrobial and anticancer applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.

Future Directions

There are several future directions for research on 5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its potential applications as an antimicrobial, anticancer, and antioxidant agent. Another direction is to explore its potential use as a corrosion inhibitor and its ability to inhibit certain enzymes and receptors. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, this compound has shown great potential for various scientific research applications, and further studies are needed to fully understand its potential benefits.

Synthesis Methods

The synthesis of 5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves the condensation of 4-phenyl-4H-1,2,4-triazole-3-thiol with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain a pure form of the compound. This synthesis method has been studied and optimized for high yield and purity.

Scientific Research Applications

5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. The compound has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to inhibit certain enzymes and receptors. Further research is needed to fully understand the potential applications of this compound.

properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-21-15-10-8-13(9-11-15)12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLASEZYCGLQWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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